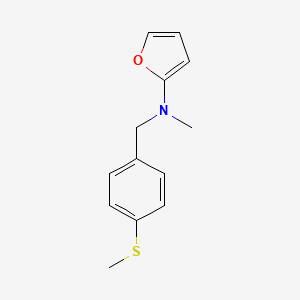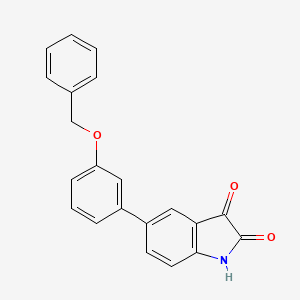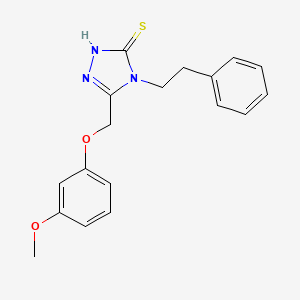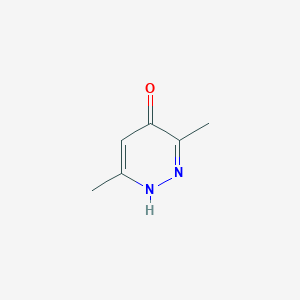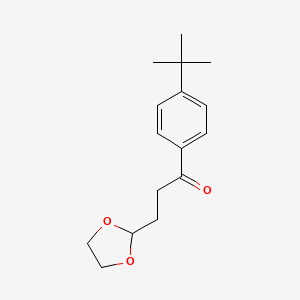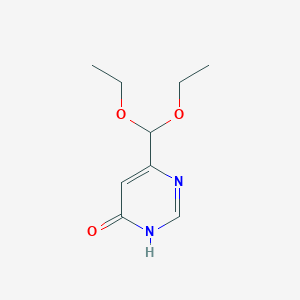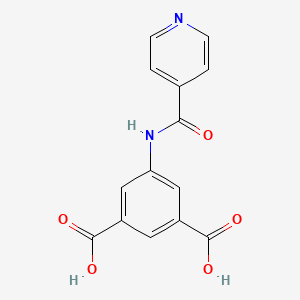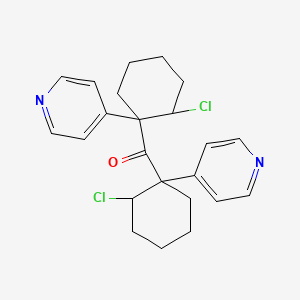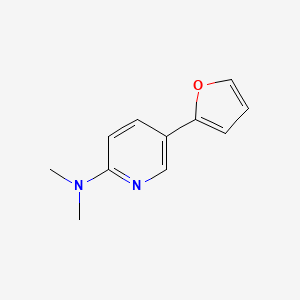
5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine: is an organic compound that features a furan ring attached to a pyridine ring, with two methyl groups attached to the nitrogen atom of the pyridine ring. This compound belongs to the class of heterocyclic aromatic amines, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and 2-aminopyridine as the primary starting materials.
Formation of Intermediate: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine (TEA) to form the corresponding amide intermediate.
Dimethylation: The amide intermediate is subsequently subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its aromatic structure and potential for conjugation with biomolecules.
Medicine:
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions and hydrogen bonding with target molecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
5-(Furan-2-yl)-N-methylpyridin-2-amine: Similar structure but with only one methyl group on the nitrogen atom.
5-(Furan-2-yl)pyridin-2-amine: Lacks the dimethyl groups on the nitrogen atom.
2-(Furan-2-yl)pyridine: The furan ring is attached directly to the pyridine ring without the amine group.
Uniqueness:
Dimethylation: The presence of two methyl groups on the nitrogen atom of the pyridine ring in 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine enhances its lipophilicity and ability to cross biological membranes, making it more effective in biological applications.
Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
5-(furan-2-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11-6-5-9(8-12-11)10-4-3-7-14-10/h3-8H,1-2H3 |
InChI-Schlüssel |
CNCCMUXWVUAGFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C=C1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





